3′-Fluoro Nucleosides Exhibit Superior Antiviral Potency Compared to Non-Fluorinated Analogues
Nucleosides constructed from 3-fluoro pentofuranoside donors demonstrate markedly higher anti-HIV-1 activity than those derived from the corresponding 3-hydroxy or 3-unsubstituted sugars. In a head-to-head comparison, 3′-fluoro-2′,3′-dideoxythymidine (FLT) inhibited HIV-1 replication in MT-4 cells with an IC50 of 0.01 µM, while the non-fluorinated 2′,3′-dideoxythymidine (d4T) showed an IC50 of 0.05 µM, representing a 5-fold potency advantage [1].
| Evidence Dimension | Anti-HIV-1 activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.01 µM (FLT, derived from 3-fluoro pentofuranoside) |
| Comparator Or Baseline | IC50 = 0.05 µM (d4T, derived from non-fluorinated pentofuranoside) |
| Quantified Difference | 5-fold lower IC50 (more potent) |
| Conditions | MT-4 cell line, HIV-1 (HTLV-IIIB strain) |
Why This Matters
A 5-fold improvement in antiviral potency at the nucleoside level translates into lower dosing and potentially fewer side effects, making the 3-fluoro building block the preferred starting material for anti-HIV nucleoside API development.
- [1] Matthes, E., et al. Inhibition of HIV-replication by 3′-fluoro-modified nucleosides with low cytotoxicity. Biochem. Biophys. Res. Commun. 1989, 165, 488-495. View Source
